molecular formula C9H7ClN4O3 B15066437 N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide CAS No. 647853-26-7

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide

Cat. No.: B15066437
CAS No.: 647853-26-7
M. Wt: 254.63 g/mol
InChI Key: UIEOVZFMPHBGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide typically involves the reaction of 3-chloro-5-nitro-1H-indazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-5-nitro-1H-indazole and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., acetic acid) for several hours.

    Purification: Recrystallization from a suitable solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group can yield N-(3-Chloro-5-amino-1H-indazol-7-yl)acetamide.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-2-methyl-2H-indazol-5-yl)acetamide
  • N-(5-Chloro-1H-indazol-3-yl)acetamide
  • N-(3-Chloro-1H-indazol-5-yl)acetamide

Uniqueness

N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide is unique due to the presence of both chloro and nitro groups on the indazole ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

647853-26-7

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide

InChI

InChI=1S/C9H7ClN4O3/c1-4(15)11-7-3-5(14(16)17)2-6-8(7)12-13-9(6)10/h2-3H,1H3,(H,11,15)(H,12,13)

InChI Key

UIEOVZFMPHBGSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.